molecular formula C13H11BrO2 B14219823 (Azulen-6-yl)methyl bromoacetate CAS No. 825637-92-1

(Azulen-6-yl)methyl bromoacetate

Cat. No.: B14219823
CAS No.: 825637-92-1
M. Wt: 279.13 g/mol
InChI Key: KREIXMIUMVZLBQ-UHFFFAOYSA-N
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Description

(Azulen-6-yl)methyl bromoacetate is a bromoacetate ester derivative of azulene, a bicyclic aromatic hydrocarbon with a distinctive blue color and unique electronic properties. The compound features a bromoacetate group (-OCOCH₂Br) attached to the methyl substituent at the 6-position of the azulene core.

Properties

CAS No.

825637-92-1

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

azulen-6-ylmethyl 2-bromoacetate

InChI

InChI=1S/C13H11BrO2/c14-8-13(15)16-9-10-4-6-11-2-1-3-12(11)7-5-10/h1-7H,8-9H2

InChI Key

KREIXMIUMVZLBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C=CC2=C1)COC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-6-yl)methyl bromoacetate typically involves the bromination of azulene followed by esterification. One common method includes the reaction of azulene with bromine in the presence of a catalyst to form bromoazulene. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (Azulen-6-yl)methyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of azulen-6-yl methyl azide or azulen-6-yl methyl thiol.

    Oxidation: Formation of azulene quinones.

    Reduction: Formation of dihydroazulenes.

Scientific Research Applications

(Azulen-6-yl)methyl bromoacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of azulene-based compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in dermatological treatments and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and optoelectronic materials

Mechanism of Action

The mechanism of action of (Azulen-6-yl)methyl bromoacetate involves its interaction with biological targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, potentially leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Bromoacetate Esters

Structural and Functional Differences

(Azulen-6-yl)methyl bromoacetate differs from sterol- and bile acid-based bromoacetates in its aromatic framework and substitution pattern:

  • Azulene Core : The azulene moiety confers distinct electronic and optical properties, including a high dipole moment and absorption in the visible spectrum, which are absent in sterols or bile acids.
  • Position of Bromoacetate Group : The bromoacetate group is attached to a methylene (-CH₂-) bridge at the 6-position of azulene, whereas in sterols (e.g., cholesterol 3β-bromoacetate) and bile acids (e.g., methyl cholate 3α-bromoacetate), the bromoacetate is directly linked to hydroxyl-bearing carbons (3β or 3α positions) within their steroid backbones .
Table 1: Structural Comparison of Bromoacetate Derivatives
Compound Core Structure Bromoacetate Position Key Functional Groups
This compound Azulene 6-CH₂-OCOCH₂Br Aromatic, electrophilic Br
Cholesteryl 3β-bromoacetate Cholesterol 3β-OCOCH₂Br Steroid, hydroxyl-derived
Methyl cholate 3α-bromoacetate Cholic acid 3α-OCOCH₂Br Bile acid, hydroxyl-derived

Spectroscopic Characterization

The evidence highlights spectroscopic techniques used for sterol and bile acid bromoacetates, which would apply analogously to this compound:

  • 1H-NMR: Diagnostic signals include the methylene protons of the bromoacetate group (δ ~4.95 ppm for COCH₂Br) and aromatic protons of azulene (δ ~7.0–8.5 ppm).
  • ESI-MS/MS : Molecular ion peaks ([M]+) and fragmentation patterns would confirm the molecular weight and structural integrity, as seen in methyl cholate 3α-bromoacetate ([C₄₀H₅₉N₂O₈]+ at m/z 696) .
Table 2: Key Spectroscopic Data for Bromoacetate Derivatives
Compound 1H-NMR (δ, ppm) ESI-MS (m/z) FT-IR (ν, cm⁻¹)
Methyl cholate 3α-bromoacetate 4.95 (COCH₂N+), 3.63 (CO₂CH₃) 696 [M]+ 1772 (C=O), 1739 (ester)
This compound (hypothetical) ~4.90 (COCH₂Br), 7.5–8.5 (Ar–H) ~300–350 [M]+ ~1735 (C=O), 650 (C–Br)

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